(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key target in the treatment of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the levels of glucose absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that enters the bloodstream. This can help regulate blood sugar levels, which is particularly beneficial for individuals with type II diabetes .
Result of Action
The primary result of the compound’s action is the reduction of blood glucose levels. By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, reducing the amount of glucose that is absorbed into the bloodstream . This can help manage blood sugar levels in individuals with type II diabetes .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2S/c19-12-7-11(9-21-10-12)17(24)23-5-3-14(4-6-23)25-18-22-15-2-1-13(20)8-16(15)26-18/h1-2,7-10,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIOUEJKAVMYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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